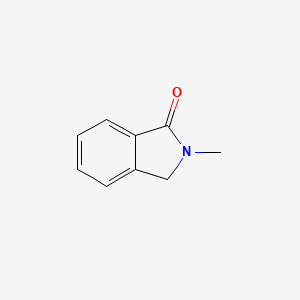

2-Methylisoindolin-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3677. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-10-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMBTUMIVBSJFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60968091 | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5342-91-6 | |

| Record name | NSC3677 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60968091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methylisoindolin-1-one

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 2-Methylisoindolin-1-one. While this compound is a structurally significant derivative of the isoindolinone scaffold, a core moiety in various biologically active molecules, it is not extensively characterized in public scientific literature. Consequently, this document serves a dual purpose: it collates the known foundational data for this compound and, more critically, provides detailed, field-proven experimental protocols for the determination of its key physicochemical parameters. This guide is intended for researchers, scientists, and drug development professionals, offering both a data repository and a practical methodological resource for laboratory investigation. We emphasize the causality behind experimental choices and provide self-validating systems to ensure scientific integrity.

Introduction to the Isoindolinone Scaffold and N-Methylation

The isoindolin-1-one core is a bicyclic lactam that serves as a privileged scaffold in medicinal chemistry. Its rigid structure and ability to present substituents in a defined three-dimensional space have led to its incorporation into a wide array of therapeutic agents, including kinase inhibitors and modulators of protein-protein interactions. The N-methylation of the isoindolinone nitrogen, yielding this compound, is a critical and common structural modification. This substitution can significantly alter the molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic profile.

Key impacts of N-methylation include:

-

Solubility: The methyl group can increase lipophilicity, potentially decreasing aqueous solubility while enhancing solubility in organic media.

-

Lipophilicity (LogP): An increase in LogP is expected, which can influence membrane permeability and oral absorption.

-

Metabolic Stability: The N-methyl group can block potential sites of N-dealkylation, a common metabolic pathway, potentially increasing the compound's half-life.

-

Conformational Rigidity: The methyl group can influence the rotational barrier around the aryl-carbonyl bond, subtly altering the compound's conformational preferences.

Understanding these properties is paramount for any research or drug development program involving this scaffold.

Core Physicochemical Properties of this compound

While extensive experimental data for this compound is not widely published, the foundational molecular identifiers are established. This section summarizes the known and computationally predicted properties.

Molecular Identity and Structure

The fundamental structural and identifying information for this compound is presented below.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Summary of Physicochemical Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₉NO | PubChem CID 220657[1] |

| Molecular Weight | 147.17 g/mol | PubChem CID 220657[1] |

| CAS Number | 5342-91-6 | ChemicalBook[2] |

| Melting Point | Data not available (Experimental) | - |

| Boiling Point | Data not available (Experimental) | - |

| Aqueous Solubility | Data not available (Experimental) | - |

| LogP (Predicted) | 1.30 | PubChem CID 220657 (XLogP3-AA)[1] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | PubChem CID 220657[1] |

Note: The lack of experimentally determined data underscores the importance of the protocols outlined in the subsequent sections.

Experimental Methodologies for Physicochemical Characterization

This section provides detailed, step-by-step protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Expertise & Experience: The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) is characteristic of a pure crystalline solid, while impurities lead to a depressed and broadened melting range. The choice of a slow heating rate near the expected melting point is crucial for accuracy, preventing thermal lag between the heating block, the thermometer, and the sample.

Protocol 3.1: Capillary Melting Point Determination

-

Principle: A small, powdered sample is heated in a capillary tube within a calibrated heating block. The temperature range over which the sample transitions from a solid to a liquid is observed and recorded.

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes (sealed at one end), thermometer or digital temperature probe, mortar and pestle.

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and crystalline.

-

Place a small amount of the sample on a clean, dry surface and crush it into a fine powder using a spatula or mortar and pestle. This ensures uniform heat transfer.

-

Invert a capillary tube and press the open end into the powder until a small amount enters the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

-

Procedure:

-

Place the capillary tube into the sample holder of the melting point apparatus.

-

Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected (or preliminary) melting point.

-

Decrease the heating rate to 1-2°C per minute. This slow rate is essential for achieving thermal equilibrium and obtaining an accurate reading.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.

-

The melting range is reported as T₁ - T₂.

-

-

Trustworthiness: The protocol is self-validating by performing at least two measurements. Consistent results confirm the accuracy of the determination. Calibrating the apparatus with known standards (e.g., benzoic acid, urea) is essential for ensuring the trustworthiness of the temperature readings.

Aqueous Solubility Determination (Shake-Flask Method)

Expertise & Experience: The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility. The key is to ensure that a true equilibrium is reached between the undissolved solid and the saturated solution. This requires sufficient agitation time and a method to separate the solid from the liquid without disturbing the equilibrium. Using a buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) is crucial for biomedical relevance, as the solubility of ionizable compounds can be highly pH-dependent.

Diagram 2: Workflow for Shake-Flask Solubility Assay

Caption: Generalized workflow for equilibrium solubility determination.

Protocol 3.2: Shake-Flask Method for Aqueous Solubility

-

Principle: An excess amount of the solid compound is agitated in a specific aqueous buffer at a constant temperature until equilibrium is achieved. The concentration of the dissolved compound in the resulting saturated solution is then quantified.

-

Apparatus & Reagents: Orbital shaker with temperature control, centrifuge, analytical balance, vials, syringe filters (0.22 µm, PTFE or other non-binding material), HPLC-UV or UV-Vis spectrophotometer, phosphate-buffered saline (PBS, pH 7.4).

-

Procedure:

-

Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Add a precise volume of PBS (e.g., 1 mL) to the vial.

-

Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and moderate agitation speed.

-

Agitate the slurry for a predetermined time sufficient to reach equilibrium (typically 24 to 48 hours).

-

After equilibration, allow the vials to stand at the same constant temperature for a short period to let larger particles settle.

-

Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove all undissolved solid.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the analysis solvent (e.g., acetonitrile/water).

-

Generate a calibration curve by analyzing these standards using a suitable analytical method (e.g., HPLC-UV, measuring peak area at the compound's λₘₐₓ).

-

Analyze the filtered saturated solution under the same conditions.

-

Calculate the concentration of the dissolved compound by interpolating its response from the calibration curve.

-

-

Trustworthiness: The experiment should be run in triplicate to ensure reproducibility. The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed to validate that saturation was achieved.

Spectroscopic Characterization (¹H NMR)

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For ¹H NMR, proper sample preparation is paramount. The choice of a deuterated solvent (e.g., CDCl₃) is necessary to avoid large solvent signals that would obscure the analyte peaks. The presence of suspended solids will degrade the magnetic field homogeneity, leading to broad, uninformative peaks; therefore, filtration is a non-negotiable step.

Protocol 3.3: Acquiring a ¹H NMR Spectrum

-

Principle: The sample is dissolved in a deuterated solvent and placed in a strong magnetic field. Radiofrequency pulses are used to excite the ¹H nuclei, and the resulting signals are detected and transformed into a spectrum that reveals the chemical environment, connectivity, and number of different types of protons in the molecule.

-

Apparatus & Reagents: NMR spectrometer (e.g., 400 MHz), high-quality NMR tubes, Pasteur pipettes, glass wool, deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS).

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃ with 0.03% TMS).

-

Gently swirl or vortex the vial until the solid is completely dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into a clean NMR tube. This removes any dust or undissolved particulates.

-

Cap the NMR tube securely.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Follow the instrument-specific software instructions to load the sample, lock onto the deuterium signal of the solvent, and shim the magnetic field to optimize homogeneity.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the reference peak (TMS) to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the different protons.

-

-

Trustworthiness: The resulting spectrum should show sharp, well-resolved peaks. The integral ratios should correspond to the number of protons in the molecular structure. The residual solvent peak (e.g., CHCl₃ at 7.26 ppm in CDCl₃) serves as an internal check for calibration.

Conclusion

This compound represents a fundamental chemical entity whose full physicochemical profile remains to be experimentally detailed in the public domain. This guide provides the known foundational data and, more importantly, a robust set of authoritative, step-by-step methodologies for its complete characterization. By employing these protocols, researchers can confidently generate high-quality, reproducible data on the melting point, aqueous solubility, and spectroscopic identity of this compound and its analogs. The principles and experimental causality described herein are broadly applicable across small molecule research and are essential for advancing compounds from discovery to development.

References

Spectroscopic Data of 2-Methylisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylisoindolin-1-one, also known as N-methylphthalimidine, is a heterocyclic compound with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol [1]. Its structure, featuring a lactam fused to a benzene ring, makes it a valuable scaffold in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are paramount for its application in any research and development setting. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of public domain experimental spectra for this compound, this guide will focus on the theoretical and expected spectroscopic characteristics based on its structure and established principles of spectroscopic analysis. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Spectroscopic Overview

The structural features of this compound dictate its spectroscopic fingerprint. The molecule comprises an aromatic ring, a methylene group, a methyl group, and a carbonyl group within a five-membered lactam ring. These components will give rise to characteristic signals in each spectroscopic technique.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expected ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8-7.9 | Doublet | 1H | Ar-H (peri to C=O) |

| ~7.4-7.6 | Multiplet | 2H | Ar-H |

| ~7.3-7.4 | Multiplet | 1H | Ar-H |

| ~4.4 | Singlet | 2H | CH₂ |

| ~3.1 | Singlet | 3H | N-CH₃ |

Interpretation:

-

Aromatic Region (δ 7.3-7.9): The four protons on the benzene ring are expected to be in distinct chemical environments, giving rise to a complex multiplet pattern. The proton ortho to the carbonyl group is expected to be the most deshielded due to the anisotropic effect of the C=O bond and will likely appear as a doublet at the downfield end of the aromatic region.

-

Methylene Protons (δ ~4.4): The two protons of the CH₂ group are adjacent to the aromatic ring and the nitrogen atom. Their chemical shift is anticipated to be around 4.4 ppm as a singlet, as there are no adjacent protons to cause splitting.

-

Methyl Protons (δ ~3.1): The three protons of the N-CH₃ group are expected to appear as a sharp singlet around 3.1 ppm. The electronegativity of the adjacent nitrogen atom causes a downfield shift compared to a typical alkyl methyl group.

¹³C NMR Spectroscopy

Expected ¹³C NMR Data (125 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C=O |

| ~142 | Ar-C (quaternary) |

| ~132 | Ar-C (quaternary) |

| ~131 | Ar-CH |

| ~128 | Ar-CH |

| ~124 | Ar-CH |

| ~123 | Ar-CH |

| ~50 | CH₂ |

| ~29 | N-CH₃ |

Interpretation:

-

Carbonyl Carbon (δ ~168): The carbonyl carbon of the lactam is expected to have a chemical shift in the typical range for amides.

-

Aromatic Carbons (δ 123-142): Six signals are expected for the aromatic carbons, two of which will be quaternary. The exact chemical shifts will depend on the substitution pattern and electronic effects.

-

Methylene Carbon (δ ~50): The CH₂ carbon, being attached to both an aromatic ring and a nitrogen atom, is expected to resonate around 50 ppm.

-

Methyl Carbon (δ ~29): The N-CH₃ carbon will appear in the aliphatic region, with its chemical shift influenced by the attached nitrogen.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Use a standard pulse program with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Figure 2: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Data (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3000 | Medium | Aromatic C-H stretch |

| ~2920, ~2850 | Medium | Aliphatic C-H stretch (CH₂ and CH₃) |

| ~1680 | Strong | C=O stretch (lactam) |

| ~1600, ~1470 | Medium-Weak | Aromatic C=C skeletal vibrations |

| ~1400 | Medium | C-N stretch |

| ~750 | Strong | Aromatic C-H out-of-plane bend |

Interpretation:

-

C=O Stretch: A strong absorption band around 1680 cm⁻¹ is the most characteristic feature of the IR spectrum, corresponding to the carbonyl group of the five-membered lactam ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene and methyl groups will appear just below 3000 cm⁻¹.

-

Aromatic Region: Bands in the 1600-1470 cm⁻¹ region are indicative of the aromatic ring's carbon-carbon skeletal vibrations.

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bands, including C-N stretching and various bending vibrations, which are unique to the molecule's overall structure.

Experimental Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectral Data (Electron Ionization - EI):

| m/z | Possible Fragment |

| 147 | [M]⁺ (Molecular Ion) |

| 118 | [M - CHO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 90 | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 147, corresponding to the molecular weight of this compound.

-

Key Fragmentation Pathways:

-

Loss of a formyl radical (CHO) from the molecular ion could lead to a fragment at m/z 118.

-

Cleavage of the lactam ring can lead to various fragments. A common fragmentation pathway for similar structures involves the formation of the stable tropylium ion at m/z 91.

-

Loss of the methyl group followed by the carbonyl group could result in a fragment at m/z 90.

-

Figure 3: Postulated major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Analysis:

-

Sample Introduction: Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Utilize electron ionization (EI) for fragmentation analysis.

-

Mass Analysis: Scan a mass range appropriate to detect the molecular ion and expected fragments (e.g., m/z 40-200).

Conclusion

This technical guide provides a comprehensive overview of the expected NMR, IR, and MS spectroscopic data for this compound. By understanding the theoretical basis for the signals in each spectrum, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound in their own experimental work. The provided protocols offer a starting point for obtaining high-quality spectroscopic data.

References

A Technical Guide to the Structural Elucidation of 2-Methylisoindolin-1-one: A Proposed Crystallographic Workflow

Abstract: 2-Methylisoindolin-1-one is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Understanding its three-dimensional structure is paramount for rational drug design and the engineering of novel materials. This guide provides an in-depth, technical framework for the determination and analysis of its single-crystal X-ray structure. While a published crystal structure for this specific molecule is not currently available in public databases, this document outlines a comprehensive, field-proven methodology, from synthesis and crystallization to data analysis and interpretation. It is intended for researchers, scientists, and drug development professionals seeking to characterize this or structurally related compounds.

Introduction: The Significance of Structural Analysis

The isoindolinone core is a privileged scaffold in pharmacology, appearing in molecules with diverse biological activities. The N-methylation to form this compound (Figure 1) subtly alters its electronic and steric properties, which can profoundly impact its biological targets and solid-state behavior. Detailed knowledge of its crystal structure provides indispensable information on:

-

Molecular Conformation: Establishing the precise bond lengths, bond angles, and torsion angles that define the molecule's shape.

-

Supramolecular Assembly: Identifying the non-covalent interactions (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack in a crystal lattice.

-

Physicochemical Properties: Correlating the crystal packing with macroscopic properties such as solubility, stability, and melting point.

-

Structure-Activity Relationships (SAR): Providing a high-resolution template for computational modeling and the design of next-generation derivatives.

This guide presents a robust workflow to achieve this structural elucidation.

Experimental Methodology: From Powder to Structure

The determination of a crystal structure is a systematic process. Each step is designed to yield high-quality data, which is essential for an unambiguous and accurate final structure. The overall workflow is depicted below.

A Technical Guide to Quantum Chemical Calculations for 2-Methylisoindolin-1-one: A DFT-Based Approach

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-Methylisoindolin-1-one (CAS: 5342-91-6), a heterocyclic compound belonging to the isoindolinone class.[1] Isoindolinone scaffolds are prevalent in numerous pharmaceutical molecules and natural products, exhibiting a wide range of biological activities.[2][3] Understanding the fundamental electronic structure, reactivity, and spectroscopic properties of these molecules is paramount for rational drug design and development. This document outlines a robust computational workflow using Density Functional Theory (DFT), detailing the theoretical basis for methodological choices, a step-by-step protocol for calculation, and guidance on the interpretation of key results. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility for researchers, chemists, and drug development professionals.

Rationale for the Computational Investigation of this compound

This compound is a derivative of the isoindolinone core, a privileged scaffold in medicinal chemistry.[[“]] Quantum chemical calculations offer a powerful, non-experimental method to elucidate molecular properties that are often difficult or expensive to measure directly. By simulating the molecule at the quantum level, we can gain deep insights into:

-

Molecular Geometry: Determining the most stable three-dimensional conformation, including precise bond lengths and angles.

-

Electronic Structure: Mapping the electron density distribution, identifying sites susceptible to electrophilic or nucleophilic attack, and understanding the nature of chemical bonds.

-

Reactivity: Quantifying global and local reactivity descriptors through Frontier Molecular Orbital (FMO) analysis, which is crucial for predicting chemical behavior.[5]

-

Spectroscopic Properties: Predicting vibrational (infrared) and NMR spectra to aid in the characterization and identification of the compound, often by correlating theoretical data with experimental results.[6][7]

This guide uses Density Functional Theory (DFT) as the core computational method. DFT provides an excellent balance between computational cost and accuracy for medium-sized organic molecules, making it a workhorse in modern computational chemistry.[8]

Selection of Computational Methodology: A Self-Validating Framework

The reliability of any quantum chemical study hinges on the appropriate selection of the theoretical method and basis set. Our choices are grounded in established best practices for organic molecules of this type.

Theoretical Method: Density Functional Theory (DFT)

We recommend the use of Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional.

-

Causality and Expertise: The B3LYP functional is a hybrid method that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation energies derived from DFT. This combination has been proven to yield highly accurate geometries and electronic properties for a vast range of organic systems, including heterocyclic compounds. Its widespread use provides a wealth of benchmark data for comparison and validation.

Basis Set: Pople-Style 6-311++G(d,p)

A basis set is the set of mathematical functions used to construct the molecular orbitals. We select the 6-311++G(d,p) basis set.

-

Causality and Expertise:

-

6-311G: This triple-split valence basis set provides significant flexibility for valence electrons, which are most involved in chemical bonding and reactions.

-

++ (Diffuse Functions): The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for accurately describing the behavior of electrons far from the nucleus, which is critical for systems with lone pairs (like the oxygen and nitrogen in this compound) and for calculating properties like electron affinity.

-

(d,p) (Polarization Functions): These functions allow for the distortion of atomic orbitals from their standard shapes, accounting for the polarization of electron density within the chemical bonds. A 'd' function on heavy atoms and a 'p' function on hydrogen atoms are crucial for an accurate description of bonding and geometry.

-

This combination of B3LYP/6-311++G(d,p) represents a robust, well-validated level of theory for obtaining reliable results for the target molecule.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the key stages of the computational analysis. The workflow is designed to be sequential, with validation checks at critical steps.

References

- 1. molcore.com [molcore.com]

- 2. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. consensus.app [consensus.app]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to the Solubility of 2-Methylisoindolin-1-one in Organic Solvents: A Predictive and Experimental Approach

Abstract

The solubility of active pharmaceutical ingredients (APIs) and key chemical intermediates in organic solvents is a cornerstone of process development, formulation science, and drug discovery. 2-Methylisoindolin-1-one (CAS: 5342-91-6), a heterocyclic compound, represents a structural motif of interest in medicinal chemistry. However, a significant information gap exists in the public domain regarding its fundamental physicochemical properties, most notably its solubility in common organic solvents.

This technical guide addresses this challenge directly. In the absence of established quantitative data, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for both predicting and experimentally determining the solubility of this compound. We pivot from presenting known data to establishing a robust, first-principles methodology. This guide details the theoretical underpinnings of solubility, focusing on the Hansen Solubility Parameters (HSP) as a powerful predictive tool, and provides detailed, field-proven experimental protocols for quantitative solubility determination and HSP characterization.

Foundational Physicochemical Characterization

A thorough understanding of a compound's intrinsic properties is the mandatory first step in any solubility investigation. For this compound, even basic experimental data is not widely published, underscoring its status as a relatively uncharacterized compound.

Molecular Structure and Basic Properties:

-

Chemical Name: this compound

-

CAS Number: 5342-91-6

-

Molecular Formula: C₉H₉NO

-

Molecular Weight: 147.17 g/mol

Critical Properties for Solubility Analysis:

-

Melting Point (Tfus): The melting point is a critical parameter that influences the energy required to break the crystal lattice of a solid before it can dissolve. This value is a key input for thermodynamic models of solubility. As no experimental data is publicly available, it must be determined using standard techniques such as Differential Scanning Calorimetry (DSC) or a calibrated melting point apparatus.

-

Octanol-Water Partition Coefficient (logP): The logP value is a measure of a compound's lipophilicity or hydrophobicity. It governs how a solute will partition between an aqueous phase and a lipid-like organic phase, providing a primary indication of its likely solubility in polar versus non-polar solvents. While an experimental value is unavailable, an in silico prediction provides a useful starting point. The Molinspiration cheminformatics toolkit, which uses a robust group-contribution method, predicts a miLogP of 1.39 for this compound[1]. This value suggests a moderate level of lipophilicity, indicating that while it has some non-polar character from its aromatic ring, the polar lactam group will significantly influence its interactions.

A Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond qualitative terms like "polar" and "non-polar," a quantitative framework is essential for predicting solubility. The Hansen Solubility Parameters (HSP) provide a robust and widely-used system for this purpose[2]. The core principle is that "like dissolves like," and HSP quantifies this by deconstructing the total cohesive energy of a substance into three components[2][3]:

-

δD (Dispersion): Energy from atomic van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bond donor and acceptor interactions.

Every solvent and solute can be described by a unique set of these three parameters, defining a point in 3D "Hansen space." The principle posits that solutes will dissolve in solvents with similar HSP coordinates. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller 'Ra' value signifies a higher affinity and a greater likelihood of dissolution[3]. For a given solute, a "Hansen sphere" can be defined with a specific radius of interaction (R₀). Solvents whose HSP coordinates fall inside this sphere are considered "good" solvents, while those outside are "poor" solvents[4].

Experimental Determination of Solubility Profile

The following section outlines the necessary experimental protocols to build a complete solubility profile for this compound from the ground up. The overall workflow is designed to be self-validating, combining quantitative measurements with the determination of predictive parameters.

Caption: Overall workflow for characterizing the solubility of this compound.

Part A: Protocol for Quantitative Equilibrium Solubility Determination

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound[5]. It ensures that the solvent is fully saturated with the solute, providing a true thermodynamic solubility value. This is followed by quantification using High-Performance Liquid Chromatography (HPLC), a highly sensitive and specific analytical technique[6][7].

Methodology: Shake-Flask with HPLC Quantification

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of glass vials, each containing a known volume (e.g., 2 mL) of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25°C).

-

Equilibrate the samples for a sufficient period to reach thermodynamic equilibrium. A typical duration is 24-72 hours. It is advisable to test multiple time points (e.g., 24h, 48h, 72h) to confirm that the concentration has reached a plateau[8][9].

-

-

Sample Processing:

-

After equilibration, remove the vials and allow any suspended solid to settle.

-

To separate the saturated supernatant from the excess solid, either centrifuge the vials at high speed or filter the solution through a chemically inert, fine-pore syringe filter (e.g., 0.22 µm PTFE). This step is critical to avoid introducing solid particles into the analytical instrument[10].

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Perform a series of serial dilutions from the stock solution to create at least five calibration standards spanning the expected solubility range.

-

-

HPLC Analysis:

-

Inject the calibration standards into the HPLC system to generate a calibration curve of peak area versus concentration. The curve should have a correlation coefficient (R²) of ≥ 0.999.

-

Dilute the saturated supernatant samples with the mobile phase to ensure their concentration falls within the linear range of the calibration curve. Record the dilution factor accurately.

-

Inject the diluted samples into the HPLC.

-

-

Calculation:

-

Using the regression equation from the calibration curve, determine the concentration of this compound in the diluted samples.

-

Multiply this concentration by the dilution factor to obtain the final equilibrium solubility in the tested solvent (e.g., in mg/mL or g/L).

-

Part B: Protocol for Experimental Determination of Hansen Solubility Parameters

This protocol determines the HSP coordinates of this compound by observing its behavior in a well-chosen set of solvents with known HSPs[11][12].

Methodology: Solvent Spectrum Solubility Test

-

Solvent Selection:

-

Select a diverse range of at least 20-30 organic solvents with known and varied HSP values. The set should include solvents with high and low values for each of the δD, δP, and δH parameters to effectively probe the entire Hansen space. A representative list is provided in Table 2.

-

-

Solubility Assessment:

-

In a series of small, labeled test tubes or vials, add a small, consistent amount of this compound (e.g., 10 mg).

-

To each vial, add a fixed volume of a different test solvent (e.g., 1 mL).

-

Agitate the vials vigorously for several minutes and then allow them to stand.

-

Observe each vial and score the solubility. A simple binary system ("1" for soluble, "0" for insoluble) is often sufficient. A more granular scoring system (e.g., 1=fully soluble, 2=partially soluble, 3=swelling, 4=insoluble) can also be used.

-

-

Data Analysis and HSP Calculation:

-

Compile a list of the solvents, their known HSPs, and the corresponding solubility score.

-

Input this data into a specialized software program (e.g., HSPiP - Hansen Solubility Parameters in Practice).

-

The software employs an algorithm to find the center point (δD, δP, δH) and radius (R₀) of a sphere in Hansen space that best separates the "good" solvents (inside the sphere) from the "bad" solvents (outside the sphere). This center point represents the calculated HSP for this compound.

-

Caption: Logical representation of HSP determination from experimental data points.

Data Presentation and Application

The experimental work described will yield a rich dataset. For maximum utility, this data should be organized into clear, comparative tables.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solvent Class | Solubility (mg/mL) | Solubility (g/L) | Molar Solubility (mol/L) |

|---|---|---|---|---|

| Toluene | Aromatic | [Experimental Data] | [Calculated] | [Calculated] |

| Dichloromethane | Chlorinated | [Experimental Data] | [Calculated] | [Calculated] |

| Acetone | Ketone | [Experimental Data] | [Calculated] | [Calculated] |

| Ethyl Acetate | Ester | [Experimental Data] | [Calculated] | [Calculated] |

| Ethanol | Alcohol | [Experimental Data] | [Calculated] | [Calculated] |

| Acetonitrile | Nitrile | [Experimental Data] | [Calculated] | [Calculated] |

| Dimethyl Sulfoxide | Sulfoxide | [Experimental Data] | [Calculated] | [Calculated] |

| n-Heptane | Aliphatic | [Experimental Data] | [Calculated] | [Calculated] |

| Water | Aqueous | [Experimental Data] | [Calculated] | [Calculated] |

Table 2: Representative Solvents for HSP Determination with Literature HSP Values (MPa⁰·⁵)

| Solvent | δD | δP | δH |

|---|---|---|---|

| n-Heptane | 15.3 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

| Acetonitrile | 15.3 | 18.0 | 6.1 |

| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

| 1-Butanol | 16.0 | 5.7 | 15.8 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 14.7 | 12.3 | 22.3 |

| Water | 15.5 | 16.0 | 42.3 |

(Source: Data compiled from various sources including Abbott, S. and Hansen, C.M.)[13][14][15]

Conclusion

While the solubility of this compound is not pre-established, this guide provides the necessary theoretical and practical tools for any researcher to comprehensively characterize it. By combining the gold-standard shake-flask method for quantitative data with the predictive power of experimentally-determined Hansen Solubility Parameters, a full and actionable solubility profile can be developed. This enables informed solvent selection for synthesis and purification, aids in the design of crystallization processes, and provides foundational data for pre-formulation studies in drug development, transforming an unknown variable into a well-defined parameter.

References

- 1. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. kinampark.com [kinampark.com]

- 4. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 5. researchgate.net [researchgate.net]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. enamine.net [enamine.net]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 14. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability and Degradation of 2-Methylisoindolin-1-one

Abstract

This technical guide provides a comprehensive framework for assessing the thermal stability and degradation pathways of 2-Methylisoindolin-1-one. While specific literature on this compound is sparse, this document synthesizes established principles of organic chemistry and pharmaceutical stability testing to offer a robust, scientifically-grounded approach for researchers, scientists, and drug development professionals. The guide details potential degradation mechanisms, outlines rigorous experimental protocols for thermal and forced degradation analysis, and provides a rationale for experimental design and data interpretation. Our focus is on empowering researchers to develop a comprehensive stability profile for this compound through a self-validating system of protocols and predictive mechanistic understanding.

Introduction: Understanding this compound

This compound, also known as N-methylphthalimidine, belongs to the isoindolinone class of heterocyclic compounds. Its structure, featuring a bicyclic system with a fused benzene ring and a γ-lactam, makes it a subject of interest in medicinal chemistry and materials science. The stability of such a molecule is paramount for its application, as degradation can lead to loss of efficacy, formation of potentially toxic impurities, and altered physicochemical properties.

The core structure consists of an aromatic ring, which is generally stable, fused to a five-membered lactam ring. The lactam contains an amide bond, which is a known site for hydrolytic cleavage. The presence of an N-methyl group can also influence the molecule's electronic properties and susceptibility to oxidative degradation. Understanding the interplay of these structural features is critical to predicting and analyzing its stability.

Predicted Degradation Pathways of this compound

Based on the functional groups present in this compound, several degradation pathways can be postulated under thermal and chemical stress. These pathways are foundational to designing appropriate analytical studies.

Hydrolytic Degradation

The most probable degradation pathway for this compound is the hydrolysis of the cyclic amide (lactam) bond. This reaction is analogous to the hydrolysis of amides and can be catalyzed by both acid and base.[1][2]

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the lactam is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the opening of the lactam ring to form 2-(aminomethyl)-N-methylbenzamide.

-

Base-Catalyzed Hydrolysis: In a basic medium, a hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent ring-opening yields the salt of 2-(methylaminomethyl)benzoic acid.

Oxidative Degradation

Oxidation can occur at several positions. The N-methyl group and the benzylic carbon are potential sites for oxidative attack, often initiated by radical mechanisms or strong oxidizing agents like hydrogen peroxide.[1][3][4]

-

N-Demethylation: The N-methyl group can be oxidized to a hydroxymethyl intermediate, which is unstable and can eliminate formaldehyde to yield the corresponding N-unsubstituted isoindolinone.

-

Aromatic Ring Oxidation: While the benzene ring is relatively stable, under harsh oxidative conditions, it can be hydroxylated or undergo ring-opening.

-

Benzylic Oxidation: The benzylic C-H bonds of the isoindolinone ring are activated and could be susceptible to oxidation, potentially leading to the formation of an N-methylphthalimide-like structure if further oxidation and rearrangement occur.

Thermal Degradation (Thermolysis)

In the absence of reactive species like water or oxygen, high temperatures can induce homolytic bond cleavage. The weakest bonds in the molecule are likely to break first. In an inert atmosphere, thermolysis might involve fragmentation of the five-membered ring or cleavage of the N-methyl group.

Below is a diagram illustrating the primary predicted degradation pathways.

Caption: Predicted degradation pathways for this compound.

Experimental Methodologies for Stability Assessment

A multi-faceted approach is necessary to fully characterize the thermal stability and degradation profile of this compound. This involves thermal analysis techniques and forced degradation studies.

Thermal Analysis

Thermal analysis techniques provide quantitative information about the physical and chemical changes that occur in a material as a function of temperature.[5][6]

TGA measures the change in mass of a sample as it is heated at a controlled rate.[5] It is invaluable for determining the onset temperature of thermal decomposition.

Experimental Protocol: Non-Isothermal TGA

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (aluminum or platinum).

-

Analysis Conditions:

-

Atmosphere: Run the experiment under both an inert atmosphere (Nitrogen, flow rate 50-100 mL/min) and an oxidative atmosphere (Air or Oxygen, flow rate 50-100 mL/min) to distinguish between thermal and thermo-oxidative degradation.[5]

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).[7][8]

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is a key parameter indicating the start of significant degradation.[9]

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, phase transitions, and exothermic or endothermic degradation processes.

Experimental Protocol: DSC Analysis

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Use an empty sealed pan as a reference.

-

Analysis Conditions:

-

Atmosphere: Typically run under an inert nitrogen atmosphere.

-

Temperature Program: Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that includes the melting point and extends to the decomposition region identified by TGA.

-

-

Data Analysis: The DSC thermogram will show an endothermic peak for melting. Any exothermic peaks following the melt can indicate decomposition.

Forced Degradation (Stress Testing)

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[1][2][10] These studies involve subjecting the compound to conditions more severe than accelerated storage.

Workflow for Forced Degradation Studies

Caption: General workflow for forced degradation studies.

Detailed Protocols for Forced Degradation

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water) is prepared. A control sample (protected from stress) is analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the parent compound.

-

Acid Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M HCl.

-

Heat at 60 °C and withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with 0.1 M NaOH before analysis to prevent further degradation and protect analytical instrumentation.[1]

-

-

Base Hydrolysis:

-

Treat the drug solution with an equal volume of 0.1 M NaOH.

-

Maintain at 60 °C and sample over time.

-

Neutralize with 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

Treat the drug solution with 3% hydrogen peroxide.

-

Keep at room temperature and monitor for degradation.

-

If no degradation is observed, gentle heating may be applied.

-

-

Thermal Degradation (in solution):

-

Heat the drug solution (in a neutral buffer) at a high temperature (e.g., 80 °C).

-

Analyze samples at different time intervals.

-

-

Photodegradation:

-

Expose the drug solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[11]

-

A control sample should be wrapped in aluminum foil to exclude light.

-

Analytical Method for Degradation Products

A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is required to separate and quantify the parent compound and all degradation products.

Key Features of a Stability-Indicating HPLC Method:

-

Specificity: The method must be able to resolve the peak of this compound from all potential degradation products and any matrix components.

-

Peak Purity Analysis: Using a photodiode array (PDA) detector or MS, the peak purity of the parent compound in stressed samples must be confirmed to ensure no degradants are co-eluting.[1]

-

Mass Balance: The sum of the assay of the parent compound and the amounts of all degradation products should be close to 100% of the initial assay, demonstrating that all significant degradants have been detected.[1]

Data Interpretation and Reporting

The data gathered from thermal analysis and forced degradation studies must be synthesized to build a comprehensive stability profile.

Thermal Stability Data

| Parameter | Technique | Information Provided | Example Interpretation |

| Decomposition Onset (Tonset) | TGA | Temperature at which significant mass loss begins.[9] | A high Tonset (>200 °C) in an inert atmosphere suggests good intrinsic thermal stability. A lower Tonset in air indicates susceptibility to oxidation. |

| Mass Loss Steps | TGA | Number and temperature range of distinct degradation events. | Multiple steps may correspond to the loss of specific functional groups or different degradation mechanisms. |

| Melting Point (Tm) | DSC | Temperature of solid-to-liquid phase transition. | A sharp melting peak indicates high purity. |

| Degradation Exotherm/Endotherm | DSC | Heat released or absorbed during decomposition. | An exothermic event following melting is a strong indicator of thermal decomposition. |

Forced Degradation Data

The results from forced degradation studies are crucial for:

-

Identifying Degradation Products: The structures of major degradants should be elucidated using techniques like LC-MS/MS and NMR spectroscopy.

-

Establishing Degradation Pathways: By identifying the products formed under specific stress conditions (e.g., hydrolysis, oxidation), the degradation pathways can be confirmed.

-

Developing a Stability-Indicating Method: The chromatographic data from stressed samples are used to validate the analytical method's ability to separate and quantify impurities.

Conclusion and Recommendations

This guide provides a predictive and methodological framework for the comprehensive evaluation of the thermal stability of this compound. The primary anticipated degradation pathways involve hydrolytic cleavage of the lactam ring and oxidative attack on the N-methyl group.

It is recommended that a systematic study employing TGA, DSC, and a comprehensive forced degradation protocol be conducted. The development and validation of a stability-indicating HPLC method are critical for accurately profiling the degradation products. The insights gained from these studies will be invaluable for defining appropriate storage conditions, shelf-life, and control strategies for any formulation containing this compound, ensuring its quality, safety, and efficacy.

References

- 1. longdom.org [longdom.org]

- 2. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evidence for the involvement of multiple pathways in the biodegradation of 1- and 2-methylnaphthalene by Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TGA Analysis - www.impactanalytical.com [impactanalytical.com]

- 6. Composition analysis - Nanomedicines Characterization Core Facility [ncore.web.unc.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]

- 11. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

Initial Cytotoxicity Screening of 2-Methylisoindolin-1-one: A Multi-Assay Approach to De-Risking Novel Chemical Entities

An In-Depth Technical Guide:

Abstract

The evaluation of a compound's cytotoxic potential is a critical, early-stage gatekeeper in the drug discovery pipeline.[1][2][3] This guide provides a comprehensive framework for the initial cytotoxicity screening of 2-Methylisoindolin-1-one, a member of the isoindolinone class of heterocyclic compounds. Isoindolinone scaffolds are prevalent in many pharmacologically active molecules, with various derivatives demonstrating significant biological activities, including anticancer potential.[4][5][6] Therefore, a robust and multi-faceted approach to assessing the cytotoxicity of this novel analogue is imperative. We will move beyond a simple live/dead assessment, detailing a tiered strategy that first quantifies metabolic viability (MTT assay), then assesses membrane integrity (LDH assay), and finally elucidates the primary mechanism of cell death (Annexin V/PI apoptosis assay). This guide is designed for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Introduction: The Rationale for Screening this compound

The isoindolinone core is a privileged structure in medicinal chemistry. Studies on its derivatives have revealed a spectrum of biological effects, from potent, selective anticancer activity against specific cell lines to a complete lack of cytotoxicity in healthy cells.[4][7][8] This variability underscores the necessity of early and thorough cytotoxicity profiling for any new analogue like this compound. The primary objectives of this initial screen are twofold:

-

Determine the Potency of Cytotoxicity: To quantify the concentration at which this compound elicits a toxic response in various cell types. This is typically expressed as the half-maximal inhibitory concentration (IC50).[9][10][11]

-

Elucidate the Preliminary Mechanism of Action: To discern whether the observed cell death is primarily due to programmed cell death (apoptosis) or cellular injury leading to membrane rupture (necrosis).[12][13][14]

This initial profile is crucial for making informed decisions about the compound's future in the development pipeline, identifying potential therapeutic windows, and guiding subsequent mechanistic studies.[2][15]

Foundational Strategy: Experimental Design and Controls

A successful screening campaign is built on a foundation of careful planning and rigorous controls. The choices made at this stage directly impact the quality and interpretability of the final data.

The Critical Choice: Cell Line Selection

The selection of cell lines is paramount and must be tailored to the potential therapeutic application of the compound.[16][17][18] A standard initial panel should include:

-

Cancer Cell Lines: To identify potential anti-proliferative or cytotoxic effects. The choice should be guided by any existing data on related isoindolinone compounds. For a broad screen, a panel including cell lines from different tissue origins (e.g., lung, breast, colon) is advisable.[19]

-

Example Panel:

-

A549: Human lung carcinoma.

-

MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).

-

HepG2: Human hepatocellular carcinoma.[5]

-

-

-

Non-Cancerous "Normal" Cell Line: To assess basal cytotoxicity and establish a selectivity index (the ratio of toxicity in cancer cells versus normal cells). This is crucial for predicting potential off-target toxicity.[16][20]

-

Example Control:

-

MRC-5: Human lung fibroblast.

-

HEK293: Human embryonic kidney cells.[20]

-

-

All cell lines should be sourced from a reputable repository like the American Type Culture Collection (ATCC) to ensure identity and purity. Standard cell culture practices, including maintaining cells in their recommended media and conditions, are essential.[21][22][23]

Compound Preparation and Vehicle Control

This compound must be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.

-

Causality: DMSO is used for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous cell culture media. However, DMSO itself can be toxic at concentrations typically above 0.5-1%.

-

Self-Validation: Therefore, every experiment must include a vehicle control . This consists of cells treated with the highest concentration of DMSO used in the experiment, ensuring that any observed cytotoxicity is due to the compound and not the solvent.

Tier 1: Primary Screening with the MTT Assay

The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[24]

Principle of the MTT Assay

Metabolically active, viable cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes. These enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[25] This formazan is then solubilized, and the intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[26][27]

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.[27]

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the respective wells.

-

Controls: Include wells for untreated cells (100% viability), vehicle control (DMSO), and medium only (blank).

-

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[25][27]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO₂, allowing the purple formazan crystals to form.

-

Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[26] Mix gently by shaking on an orbital shaker for 15 minutes.[25]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and IC50 Calculation

-

Correct for Background: Subtract the average absorbance of the "medium only" blank wells from all other readings.

-

Calculate Percent Viability: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100

-

Determine IC50: Plot the percent viability against the log of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[1][9][10]

Tier 2: Mechanistic Elucidation

While the MTT assay quantifies the loss of viability, it doesn't distinguish between different modes of cell death. The following assays provide this crucial mechanistic insight.

LDH Assay: Quantifying Necrosis via Membrane Integrity Loss

The Lactate Dehydrogenase (LDH) assay measures the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a hallmark of necrosis.[14][28][29]

Released LDH catalyzes the conversion of lactate to pyruvate, which generates NADH.[30] This NADH then drives the reduction of a tetrazolium salt to a colored formazan product. The amount of color produced is proportional to the amount of LDH released and, therefore, to the number of damaged cells.[14][30]

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.

-

Establish Controls: It is critical to include three types of controls:

-

Spontaneous LDH Release: Untreated cells (measures baseline membrane damage).

-

Maximum LDH Release: Untreated cells treated with a lysis buffer (provided in most kits) 30 minutes before the end of incubation (represents 100% cytotoxicity).

-

Vehicle Control: Cells treated with the highest concentration of DMSO.

-

-

Sample Collection: After incubation, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any floating cells.

-

Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.

-

Add Reaction Mixture: Add 50 µL of the LDH reaction solution (containing the substrate and tetrazolium salt) to each well of the new plate.

-

Incubation & Reading: Incubate for up to 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[30]

% Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/PI Assay: Distinguishing Apoptosis from Necrosis

This flow cytometry-based assay provides the most detailed picture by differentiating between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1][12]

-

Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it can label early apoptotic cells.[12]

-

Propidium Iodide (PI): PI is a fluorescent nuclear dye that is impermeable to the intact membranes of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised, where it intercalates with DNA and fluoresces red.[12]

-

Viable: Annexin V-negative / PI-negative

-

Early Apoptotic: Annexin V-positive / PI-negative

-

Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

-

Necrotic: Annexin V-negative / PI-positive (this population is often small as primary necrosis leads to membrane rupture allowing both dyes in).

-

Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound at concentrations around the predetermined IC50 value for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA, then neutralize and combine with the floating cells from the supernatant.[21]

-

Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.[1]

Visualization and Data Synthesis

Experimental Workflow Overview

Caption: General workflow for the initial cytotoxicity screening of a novel compound.

Distinguishing Cell Death Mechanisms

Caption: Key biomarkers and assays for differentiating apoptosis from necrosis.

Synthesizing the Data

The power of this multi-assay approach lies in the integrated interpretation of the results.

Table 1: Hypothetical IC50 Values of this compound (48h Exposure)

| Cell Line | Tissue Origin | Type | IC50 (µM) |

|---|---|---|---|

| A549 | Lung | Cancer | 15.8 |

| MCF-7 | Breast | Cancer | 22.4 |

| HepG2 | Liver | Cancer | 35.1 |

| MRC-5 | Lung | Normal | > 100 |

-

Interpretation: The hypothetical data in Table 1 suggests that this compound has moderate cytotoxic activity against A549 and MCF-7 cells. Crucially, its IC50 value is significantly higher in the normal MRC-5 cell line, indicating a favorable preliminary selectivity index.

Table 2: Mechanistic Assay Summary for A549 Cells (Treated at IC50 concentration)

| Assay | Endpoint Measured | Result | Interpretation |

|---|---|---|---|

| MTT | Metabolic Viability | ~50% Viability | Confirms IC50 concentration |

| LDH | Membrane Integrity | 8% Cytotoxicity | Minimal membrane rupture suggests necrosis is not the primary mechanism. |

| Annexin V/PI | Apoptosis/Necrosis | 45% Early Apoptotic | The predominant mode of cell death is apoptosis. |

Conclusion and Future Directions

This guide outlines a logical, tiered, and robust methodology for the initial cytotoxicity screening of this compound. By integrating assays that measure metabolic viability, membrane integrity, and specific markers of cell death, a researcher can build a comprehensive preliminary profile of the compound's biological activity. The hypothetical results presented here—moderate and selective cytotoxicity driven by apoptosis—would justify advancing this compound for further investigation. Subsequent studies could focus on confirming the apoptotic pathway through caspase activation assays, exploring cell cycle effects, and ultimately, progressing to more complex 3D culture or in vivo models.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kosheeka.com [kosheeka.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. jocpr.com [jocpr.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. clyte.tech [clyte.tech]

- 10. The Importance of IC50 Determination | Visikol [visikol.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]

- 13. Determination of apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. tandfonline.com [tandfonline.com]

- 16. researchgate.net [researchgate.net]

- 17. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 22. atcc.org [atcc.org]

- 23. atcc.org [atcc.org]

- 24. clyte.tech [clyte.tech]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. atcc.org [atcc.org]

- 28. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 29. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]

- 30. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

The Strategic Utility of 2-Methylisoindolin-1-one in Fragment-Based Drug Discovery: A Technical Guide

Introduction: The Power of the Privileged Scaffold

In the landscape of modern drug discovery, the isoindolin-1-one core stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic framework presents a well-defined vector for chemical exploration, while its inherent physicochemical properties often confer favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide delves into the specific application of a seemingly simple yet strategically significant member of this family: 2-Methylisoindolin-1-one, as a cornerstone fragment in the paradigm of Fragment-Based Drug Discovery (FBDD).

Fragment-based approaches have revolutionized the hit-finding process by screening low molecular weight compounds (typically adhering to the "Rule of Three": MW < 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3) against biological targets. The resulting low-affinity interactions, when identified and characterized, provide a highly efficient starting point for optimization into potent, drug-like candidates. This guide will elucidate the rationale behind the selection of this compound as a premier fragment, detail the experimental methodologies for its application, and present a case study illustrating its successful evolution from a simple fragment to a potent inhibitor.

Core Rationale: Why this compound?

The strategic value of this compound as a fragment is rooted in a confluence of desirable physicochemical and structural properties.

Physicochemical Profile and the "Rule of Three"

This compound, with a molecular weight of approximately 147.17 g/mol , comfortably fits within the "Rule of Three" guidelines for fragment libraries. Its calculated logP is also well within the acceptable range for fragments, ensuring adequate solubility for high-concentration screening while maintaining a degree of lipophilicity that can be crucial for target engagement.

| Property | Value | "Rule of Three" Guideline |

| Molecular Weight | ~147.17 g/mol | < 300 Da |

| cLogP | ~1.5 | ≤ 3 |

| Hydrogen Bond Donors | 0 | ≤ 3 |

| Hydrogen Bond Acceptors | 1 (carbonyl oxygen) | ≤ 3 |

| Rotatable Bonds | 0 | ≤ 3 |

Table 1: Physicochemical properties of this compound in the context of the "Rule of Three" for fragment-based drug discovery.

The "Magic Methyl" Effect: More Than Just a Substituent

The N-methyl group is not merely a placeholder; its presence is a deliberate design choice that can profoundly influence a fragment's behavior. This phenomenon, often termed the "magic methyl" effect, can manifest in several advantageous ways:

-

Enhanced Binding Affinity: The methyl group can occupy small, hydrophobic pockets within a binding site, leading to a significant increase in binding affinity through favorable van der Waals interactions. This can be a critical factor in detecting and validating a low-affinity fragment hit.

-

Improved Solubility: The addition of a methyl group can disrupt crystal packing and, in some cases, improve aqueous solubility compared to the unsubstituted parent scaffold.

-